molecular formula C6H12ClNO2 B15237950 cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl

cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl

Cat. No.: B15237950
M. Wt: 165.62 g/mol
InChI Key: QKASQOKDECVSJJ-KJESCUSBSA-N
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Description

cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl is a chemical compound with a unique structure that includes a fused furan and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the use of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and 1H-pyrrole-2-carbaldehyde. This reaction is carried out in an ionic liquid medium at temperatures between 75-80°C for 110-120 minutes . The use of ionic liquids as solvents is advantageous due to their environmental friendliness and ability to produce high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient multicomponent reactions are likely to be employed to ensure high yields and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl involves its interaction with specific molecular targets and pathways. For instance, derivatives of similar compounds have been shown to inhibit enzymes such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • cis-Hexahydro-1H-furo[3,4-c]pyrrole
  • cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6ah)-one

Uniqueness

cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(3S,3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c8-6-1-7-5-3-9-2-4(5)6;/h4-8H,1-3H2;1H/t4-,5+,6-;/m1./s1

InChI Key

QKASQOKDECVSJJ-KJESCUSBSA-N

Isomeric SMILES

C1[C@H]([C@@H]2COC[C@@H]2N1)O.Cl

Canonical SMILES

C1C(C2COCC2N1)O.Cl

Origin of Product

United States

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